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Compound of Interest

Compound Name: 6-nitro-1H-indole-3-carbaldehyde

Cat. No.: B085431

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available and predicted spectroscopic data for the
compound 6-nitro-1H-indole-3-carbaldehyde. Due to the limited availability of
comprehensive, published experimental data for this specific molecule, this document
combines known information with data from structurally similar compounds to offer a predictive
overview for researchers. This guide includes tabulated spectroscopic data, a generalized
experimental protocol for spectroscopic analysis of indole derivatives, and a workflow diagram
for spectroscopic characterization.

Introduction

6-nitro-1H-indole-3-carbaldehyde is a substituted indole derivative of interest in medicinal
chemistry and drug development due to the prevalence of the indole scaffold in biologically
active molecules. Spectroscopic characterization is fundamental for the unambiguous
identification and quality control of such compounds. This document aims to provide a
centralized resource for the spectroscopic properties of 6-nitro-1H-indole-3-carbaldehyde.

Spectroscopic Data

Comprehensive experimental spectroscopic data for 6-nitro-1H-indole-3-carbaldehyde is not
readily available in published literature. Commercial suppliers, such as Sigma-Aldrich, indicate

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b085431?utm_src=pdf-interest
https://www.benchchem.com/product/b085431?utm_src=pdf-body
https://www.benchchem.com/product/b085431?utm_src=pdf-body
https://www.benchchem.com/product/b085431?utm_src=pdf-body
https://www.benchchem.com/product/b085431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

that analytical data is not collected for this specific product. Therefore, the following tables
present a combination of the limited available information and predicted data based on the
analysis of structurally related indole derivatives.

'H NMR Spectroscopy

The following table summarizes the predicted *H NMR chemical shifts for 6-nitro-1H-indole-3-
carbaldehyde. The predictions are based on the known spectra of indole-3-carbaldehyde and
the expected electronic effects of the nitro group at the 6-position.

SO Pre.zdicted Chemical Multiplicity Coupling Constant
Shift (8, ppm) (J, Hz)

H-1 (NH) 12.0-125 br s

H-2 8.3-8.5 S

H-4 8.0-8.2 d ~8.5

H-5 8.1-8.3 dd ~8.5,~2.0

H-7 8.8-9.0 d ~2.0

CHO 10.0-10.2 S

Note: Predicted values are for a spectrum recorded in DMSO-de.

3C NMR Spectroscopy

The predicted 13C NMR chemical shifts for 6-nitro-1H-indole-3-carbaldehyde are presented
below. These are estimated based on the known spectrum of indole-3-carbaldehyde and the
substituent effects of the nitro group.
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Carbon Predicted Chemical Shift (3, ppm)
C-2 140 - 145
C-3 120 - 125
C-3a 125 - 130
C-14 122 - 127
C-5 118 - 123
C-6 145 - 150
C-7 115-120
C-7a 135-140
CHO 185 - 190

Note: Predicted values are for a spectrum recorded in DMSO-de.

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for 6-nitro-1H-indole-3-carbaldehyde are

listed below.

Functional Group

Vibrational Mode

Expected Wavenumber

(cm~1)
N-H (indole) Stretching 3200 - 3400
C-H (aromatic) Stretching 3000 - 3100
C=0 (aldehyde) Stretching 1660 - 1690
C=C (aromaitic) Stretching 1580 - 1620
N-O (nitro) Asymmetric Stretching 1500 - 1550
N-O (nitro) Symmetric Stretching 1330 - 1370

Mass Spectrometry
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The predicted key mass spectral data for 6-nitro-1H-indole-3-carbaldehyde are provided
below. The fragmentation pattern is expected to be influenced by the nitro and aldehyde

groups.
Parameter Value
Molecular Formula CoHsN203
Molecular Weight 190.16 g/mol
Predicted [M]+e m/z 190
Predicted [M+H]* m/z 191
Predicted Major Fragments m/z 160 ([M-NOJ*), 144 (IM-NOz]*), 132, 116

Experimental Protocols

As specific experimental protocols for the spectroscopic analysis of 6-nitro-1H-indole-3-
carbaldehyde are not available, a general procedure for the characterization of indole
derivatives is provided.

General Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDCI5).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

e 'H NMR Acquisition:
o Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

e 13C NMR Acquisition:
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o Acquire the spectrum using a proton-decoupled pulse sequence.

o Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of
2-5 seconds.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

General Protocol for IR Spectroscopy

e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and
press into a thin pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the attenuated total
reflectance (ATR) crystal.

o Data Acquisition:
o Record the spectrum over a range of 4000-400 cm~1.
o Perform a background scan prior to the sample scan.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

General Protocol for Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method such as Electron lonization (EI) or Electrospray lonization (ESI).

o Data Acquisition:

o Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the
molecular weight of the compound (e.g., m/z 50-500).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.
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Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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